[(3-Bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(3-Bromo-5-chlorophenyl)methylamine hydrochloride is an organic compound that features a bromine and chlorine substituent on a phenyl ring, with a methylamine group attached to the benzyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chlorophenyl)methylamine hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chlorophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(3-Bromo-5-chlorophenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)methylamine hydrochloride
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Chlorophenylmagnesium bromide
Uniqueness
(3-Bromo-5-chlorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H10BrCl2N |
---|---|
Molecular Weight |
270.98 g/mol |
IUPAC Name |
1-(3-bromo-5-chlorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H |
InChI Key |
TXRWWXPUHVJZSD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)Cl.Cl |
Origin of Product |
United States |
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